molecular formula C14H15Cl2N3O2 B258440 2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No. B258440
M. Wt: 328.2 g/mol
InChI Key: DCCUJONLPHUHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic compound that has been widely studied for its potential uses in scientific research. This compound is also known as DPMA or pyrazolacetic acid and is commonly used as a herbicide. However, in recent years, it has gained attention for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of DPMA is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DPMA has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DPMA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. DPMA has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPMA in lab experiments is its low toxicity. It has been shown to have minimal side effects and is generally well-tolerated. However, one limitation is that it is not very water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of potential future directions for research on DPMA. One area of interest is in the development of new cancer therapies based on DPMA. Another potential direction is in the development of neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DPMA and its potential applications in other areas of scientific research.
In conclusion, DPMA is a synthetic compound that has gained attention for its potential uses in scientific research. It has been studied for its anti-tumor activity, neuroprotective effects, and other biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are a number of potential future directions for research on DPMA.

Synthesis Methods

The synthesis of DPMA involves the reaction of 2,4-dichlorophenol with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid to yield DPMA.

Scientific Research Applications

DPMA has been studied for its potential uses in various scientific research applications. One of the main areas of research is in the field of cancer treatment. Studies have shown that DPMA has anti-tumor activity and can inhibit the growth of cancer cells. DPMA has also been studied for its potential uses in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C14H15Cl2N3O2/c1-9-10(7-19(2)18-9)6-17-14(20)8-21-13-4-3-11(15)5-12(13)16/h3-5,7H,6,8H2,1-2H3,(H,17,20)

InChI Key

DCCUJONLPHUHQX-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1=NN(C=C1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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